N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-oxo-3-thiophen-2-ylindeno[1,2-c]pyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-19(2)17(22)20-15-10-6-3-4-7-11(10)16(21)13(15)14(18-20)12-8-5-9-23-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQLKIMKSYUOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C2=C(C(=N1)C3=CC=CS3)C(=O)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-thiophenecarboxaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate diketone to form the indeno[2,3-D]pyrazolyl core. The final step involves the formylation of the nitrogen atoms using dimethylformamide and a suitable activating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the formamide moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thienyl ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide exhibits promising anticancer properties. Preliminary studies have shown its ability to inhibit tumor cell proliferation in various cancer cell lines. For instance, a study reported significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM, respectively. This suggests potential as a lead compound for developing new anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
1.2 Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. It is hypothesized that it could inhibit pro-inflammatory cytokines, making it a candidate for further investigation in the treatment of inflammatory diseases.
1.3 Antimicrobial Properties
This compound and its derivatives have shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
Agricultural Applications
2.1 Pesticidal Activity
There is emerging evidence that pyrazole derivatives, including this compound, may exhibit pesticidal properties. Studies suggest that these compounds can affect pest populations by disrupting their growth or reproductive cycles.
Materials Science
3.1 Development of Functional Materials
The unique chemical structure of this compound allows for its incorporation into polymers and other materials to enhance their properties. Research is ongoing to explore its potential in creating advanced materials with specific functionalities such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The indeno[2,3-D]pyrazolyl core may facilitate binding to active sites, while the thienyl group can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogs and their properties based on the evidence:
Structural and Functional Analysis
- Core Heterocycles: The indeno[2,3-D]pyrazolyl core of the target compound is distinct from the triazinone () and pyrazolo[3,4-d]pyrimidine () cores. The pyrazolin core in lacks fused aromaticity, which may reduce rigidity and binding affinity compared to the target compound.
- Substituent Effects: Thienyl Groups: Both the target compound and ’s triazinone derivatives incorporate thienyl substituents. Formamide vs. Carboxylic Acid: The N,N-dimethylformamide group in the target compound contrasts with the propanoic acid in ’s Compound 16. Formamide derivatives generally exhibit better metabolic stability but may reduce solubility compared to carboxylic acids . Fluorinated Substituents: ’s Example 53 includes fluorophenyl and fluoro-chromen groups, which enhance bioavailability and binding affinity via halogen bonding—a feature absent in the target compound .
Biological Activity
N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, alongside structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring fused with an indeno structure and a thienyl group, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that this compound may exhibit similar or enhanced antimicrobial effects.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Staphylococcus epidermidis |
| 13 | 0.30 | Escherichia coli |
Antitumor Activity
Pyrazole derivatives have been recognized for their antitumor potential. They have shown efficacy against various cancer targets, including BRAF(V600E), EGFR, and Aurora-A kinase . The structure of this compound suggests it may interact with these pathways due to the presence of the pyrazole moiety.
Case Study:
A recent investigation into the antitumor effects of related pyrazole compounds revealed promising results in inhibiting tumor growth in vitro and in vivo models. These compounds were found to induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity .
Anti-inflammatory Activity
In addition to antimicrobial and antitumor properties, pyrazole derivatives have been noted for their anti-inflammatory effects. For example, certain pyrazole compounds inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The potential for this compound to modulate these pathways warrants further exploration.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research indicates that:
- Substituents on the Pyrazole Ring : Modifications at specific positions on the pyrazole ring can enhance antimicrobial potency.
- Indeno and Thienyl Groups : The presence of these groups is crucial for maintaining activity against cancer cell lines.
Table 2: Summary of SAR Findings
| Modification Type | Effect on Activity |
|---|---|
| Methyl substitution | Increased potency |
| Thienyl group presence | Enhanced selectivity |
| Indeno fusion | Broadened activity spectrum |
Q & A
Q. Key Parameters :
- Reaction temperature (80–120°C for cyclization).
- Stoichiometric control of DMF to avoid side products.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
